8-Chloroquinolin-4-aminehydrochloride
Description
8-Chloroquinolin-4-amine hydrochloride is a quinoline derivative with the molecular formula C₉H₇ClN₂·HCl and a molecular weight of 178.618 Da (free base) . The compound features a chlorine substituent at the 8-position of the quinoline ring and an amine group at the 4-position, forming a hydrochloride salt to enhance solubility. Key identifiers include the SMILES string Nc1ccnc2c(Cl)cccc12 and InChIKey OIXSIWQVJINCRY-UHFFFAOYSA-N . Its synthesis typically involves palladium-catalyzed amination of 4,8-dichloroquinoline with primary or secondary amines .
Properties
CAS No. |
114306-28-4 |
|---|---|
Molecular Formula |
C9H8Cl2N2 |
Molecular Weight |
215.08 g/mol |
IUPAC Name |
8-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-5H,(H2,11,12);1H |
InChI Key |
YIJSFAJPPJTEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-aminehydrochloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline compounds with chlorinating agents under controlled conditions . The reaction conditions often require the use of solvents and catalysts to facilitate the chlorination process.
Industrial Production Methods: Industrial production methods for 8-Chloroquinolin-4-aminehydrochloride may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinolin-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
8-Chloroquinolin-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-4-aminehydrochloride involves its interaction with molecular targets in biological systems. The compound can inhibit the action of enzymes or interfere with cellular processes, leading to its therapeutic effects. For example, similar compounds like chloroquine inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin and ultimately killing the parasite .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Positional Isomers and Halogen-Substituted Derivatives
2-Chloroquinolin-4-amine Hydrochloride
- CAS : 1374652-51-3 (similarity score: 0.93)
- This positional isomerism may influence reactivity in substitution reactions or biological activity.
5-Chloro-1-naphthoic Acid
- CAS : 16650-52-5 (similarity score: 0.92)
- Key Differences: Replaces the quinoline ring with a naphthalene system and substitutes a carboxylic acid group for the amine. This drastically changes solubility and acidity (pKa ~4–5 for carboxylic acids vs. ~8–9 for aromatic amines).
(R)-8-Bromochroman-4-amine Hydrochloride
Derivatives with Substituent Variations
Synthetic derivatives of 8-chloroquinolin-4-amine hydrochloride with adamantane or phenyl groups (Table 1) highlight the impact of bulky substituents:
Table 1: Comparison of 8-Chloroquinolin-4-amine Derivatives
Key Observations :
- Melting Points : Bulky adamantyl derivatives (e.g., 5b) exhibit higher melting points (210–212°C) compared to phenyl-substituted analogs (171–173°C), suggesting stronger crystal lattice interactions .
- Synthetic Yields: Vary with substituent size and catalyst system. BINAP ligands favor mono-amination, while DavePhos facilitates bis-amination .
Hydrochloride Salts of Heterocyclic Amines
Benzydamine Hydrochloride
- Structure : Arylalkylamine hydrochloride with a benzindazole ring .

- Comparison: Unlike 8-chloroquinolin-4-amine, benzydamine lacks a quinoline system but shares the hydrochloride salt form, improving solubility for topical applications.
Memantine Hydrochloride
Key Research Findings
Synthetic Flexibility: Palladium-catalyzed amination allows diverse functionalization of 8-chloroquinolin-4-amine, enabling tailored physicochemical properties .
Structural Impact on Properties :
- Chlorine Position : 2-Chloro analogs (similarity >0.90) may exhibit distinct electronic profiles compared to 8-chloro isomers .
- Hydrochloride Form : Enhances aqueous solubility, critical for bioavailability in drug development .
Spectroscopic Confirmation : HRMS and NMR data validate structural integrity, with adamantyl protons appearing as distinct singlets (δ 1.6–2.1 ppm) in ¹H-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

